molecular formula C11H15BrN2O2S B1400141 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine CAS No. 1838000-66-0

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Cat. No. B1400141
M. Wt: 319.22 g/mol
InChI Key: KLAZLOCAZXZLKO-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, also known as MBP, is a synthetic organic compound that has been used in a variety of scientific research applications. MBP is a white crystalline solid with a pKa of 4.7 and a melting point of 230 °C. MBP is a versatile organic compound with many potential uses in the lab, and it has been used in a variety of scientific research applications.

Scientific Research Applications

1. Synthesis and Biological Evaluation

Research conducted by Rehman et al. (2019) on heterocyclic chemistry involving therapeutic potential reveals the significance of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. This compound was utilized in the synthesis of 1,3,4-oxadiazole derivatives, which exhibited moderate to excellent antibacterial activity and notable anti-enzymatic activity against the urease enzyme. The study emphasizes the therapeutic ability of such compounds, highlighting their importance in medicinal chemistry (Rehman et al., 2019).

2. Antimicrobial Properties

Another study by Aziz‐ur‐Rehman et al. (2017) further supports the antimicrobial properties of derivatives involving 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. The research involved the synthesis of oxadiazolyl benzyl sulfide derivatives, which showed valuable results in antibacterial evaluation (Aziz‐ur‐Rehman et al., 2017).

3. Kinetic and Mechanistic Study in Chemistry

Rashekar et al. (2014) conducted a study on the kinetics of oxidation of piperazine derivatives, including 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, by N-sodio-N-bromobenzenesulfonamide. This study provides insights into the reaction mechanisms and kinetics, essential for understanding the chemical behavior of these compounds (Rashekar et al., 2014).

4. Antiproliferative Activity in Cancer Research

A study by Pogorzelska et al. (2017) focuses on benzenesulfonylguanidine derivatives, including those modified by 4-methylpiperazine, for their antiproliferative activity against various human cancer cell lines. Compounds containing the 4-methylpiperazine ring were found to be potent growth inhibitors, indicating the potential of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine derivatives in cancer research (Pogorzelska et al., 2017).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAZLOCAZXZLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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